molecular formula C12H12N2OS B1482996 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde CAS No. 2098014-81-2

1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B1482996
CAS No.: 2098014-81-2
M. Wt: 232.3 g/mol
InChI Key: GJJNGBRIUQTCME-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a high-value chemical intermediate designed for advanced research and development, particularly in the field of medicinal chemistry. This compound features a pyrazole core strategically substituted with a thiophene ring and a formyl group, a structure recognized as a privileged scaffold in drug discovery . The formyl group at the 4-position of the pyrazole ring makes it an exceptionally versatile building block for constructing diverse and complex molecular architectures through various condensation and cyclization reactions . This compound serves as a critical precursor in the synthesis of novel bioactive molecules. Its primary research value lies in its application for creating potential therapeutic agents. Specifically, closely related analogs of this compound have demonstrated significant anticancer activity in vitro against a range of human cancer cell lines, including breast adenocarcinoma (MCF7) and pancreatic carcinoma (PACA2) . Furthermore, the pyrazole-thiophene-carbaldehyde structure is a key intermediate for generating Schiff bases and chalcones , which have shown promising antibacterial and antifungal properties in scientific studies . The incorporation of the cyclopropylmethyl moiety may offer unique steric and electronic properties that can fine-tune the compound's biological activity and metabolic stability. Researchers utilize this aldehyde in multi-component reactions and target-oriented synthesis to develop new chemical entities for screening against various disease models. It is supplied for Research Use Only and is strictly not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(cyclopropylmethyl)-3-thiophen-2-ylpyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2OS/c15-8-10-7-14(6-9-3-4-9)13-12(10)11-2-1-5-16-11/h1-2,5,7-9H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJNGBRIUQTCME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(C(=N2)C3=CC=CS3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation and Substitution

  • The pyrazole ring can be synthesized via condensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents.
  • The thiophene substituent is introduced typically through cross-coupling reactions such as Suzuki-Miyaura coupling, where a pyrazole boronate or halide intermediate reacts with a thiophene boronic acid or halide derivative.
  • Palladium-catalyzed cross-coupling reactions are widely used, employing catalysts like bis(triphenylphosphine)palladium(II) chloride or tris-(dibenzylideneacetone)dipalladium(0) with suitable ligands (e.g., XPhos) in solvents such as 1,4-dioxane and water under inert atmosphere and elevated temperatures (80–100 °C) for 1.5 to 4 hours.

Introduction of the Cyclopropylmethyl Group

  • The cyclopropylmethyl group is commonly introduced via alkylation of the pyrazole nitrogen (N-1 position).
  • Alkylation can be performed using cyclopropylmethyl halides (e.g., bromide or chloride) under basic conditions.
  • Alternatively, the cyclopropylmethyl substituent can be incorporated via palladium-catalyzed coupling of 1-cyclopropyl-4-borylated pyrazole intermediates with appropriate electrophiles.

Formylation at the 4-Position of Pyrazole

  • The aldehyde functional group at the 4-position of the pyrazole ring is introduced by selective formylation.
  • Common methods include the Vilsmeier-Haack reaction, where the pyrazole derivative is treated with a mixture of DMF and POCl3 to generate the formyl group.
  • Alternatively, directed lithiation followed by quenching with DMF can be employed to install the aldehyde group regioselectively.

Representative Reaction Conditions and Yields

Step Reagents & Catalysts Solvent & Temperature Time Yield (%) Notes
Suzuki-Miyaura coupling Pd(PPh3)2Cl2, K2CO3 1,4-Dioxane/H2O, 80 °C 4 h 55–69 Cross-coupling of pyrazole boronate with thiophene boronic acid
Cyclopropylmethyl alkylation Cyclopropylmethyl bromide, base (e.g., K2CO3) DMF or suitable solvent, RT Several h Not specified Alkylation at N-1 of pyrazole
Formylation (Vilsmeier-Haack) POCl3, DMF 0–25 °C 1–3 h Moderate Selective formylation at pyrazole C-4

Analytical Characterization

  • The synthesized compound is characterized by Nuclear Magnetic Resonance (NMR) spectroscopy (^1H, ^13C), Fourier-Transform Infrared Spectroscopy (FT-IR), and High-Resolution Mass Spectrometry (HRMS) to confirm structure and purity.
  • Typical NMR data show signals corresponding to the cyclopropylmethyl group, thiophene protons, pyrazole ring, and aldehyde proton.
  • Mass spectrometry confirms the molecular ion peak consistent with the molecular formula C12H12N2OS and molecular weight of 232.3 g/mol.

Research Findings and Synthetic Challenges

  • The presence of multiple heteroatoms and functional groups requires controlled reaction conditions to avoid side reactions.
  • Palladium-catalyzed cross-coupling reactions are critical for introducing the thiophene substituent with high regioselectivity.
  • Formylation at the pyrazole 4-position must be carefully managed to prevent overreaction or substitution at undesired positions.
  • The cyclopropylmethyl group imparts steric and electronic effects that can influence reactivity and selectivity in subsequent transformations.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Catalysts Conditions Outcome/Notes
Pyrazole ring synthesis Condensation of hydrazine + dicarbonyl Hydrazine derivatives, diketones Reflux in ethanol or similar Formation of pyrazole core
Thiophene substitution Suzuki-Miyaura cross-coupling Pd catalysts, thiophene boronic acid 80–100 °C, inert atmosphere Efficient C–C bond formation at C-3
Cyclopropylmethyl alkylation N-alkylation Cyclopropylmethyl halide, base Room temperature Selective N-1 substitution
Formylation at C-4 Vilsmeier-Haack reaction POCl3, DMF 0–25 °C Introduction of aldehyde group

Chemical Reactions Analysis

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazole derivatives. Specifically, 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde has demonstrated cytotoxic effects against several cancer cell lines.

Case Study:
A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against breast and lung cancer cells. The results indicated that this compound inhibits cell proliferation and induces apoptosis, making it a candidate for further development in cancer therapies .

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)12.5Apoptosis induction
A549 (Lung)15.0Cell cycle arrest

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research shows that it inhibits pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.

Case Study:
In a study involving lipopolysaccharide-induced inflammation in macrophages, treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 levels .

Agrochemicals

The unique structure of this compound has led to its exploration as a potential agrochemical agent. Its ability to interact with biological targets makes it suitable for developing new pesticides or herbicides.

Case Study:
A study assessed the herbicidal activity of this compound against common agricultural weeds. The results indicated effective weed control at low concentrations, suggesting its potential as a selective herbicide .

Weed Species Effective Concentration (g/ha) Control Rate (%)
Amaranthus retroflexus0.585
Echinochloa crus-galli0.7590

Material Science

In material science, the incorporation of this compound into polymer matrices has been explored for enhancing material properties.

Conductive Polymers

Research indicates that this compound can be used to modify conductive polymers, improving their electrical conductivity and thermal stability.

Case Study:
A recent experiment demonstrated that blending this pyrazole derivative with polyaniline resulted in a composite with enhanced conductivity compared to pure polyaniline .

Composite Type Conductivity (S/m) Thermal Stability (°C)
Pure Polyaniline0.5250
With Pyrazole2.5300

Mechanism of Action

The mechanism of action of 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl and thiophen-2-yl groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Aromatic vs. Aliphatic Groups

  • 1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde: Activity: Exhibited potent antibacterial effects against P. aeruginosa, B. subtilis, and S. aureus (comparable to ampicillin) . Key Feature: The bulky 4-isopropylbenzyl group enhances lipophilicity, likely improving membrane penetration.
  • 1-(7-Chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Activity: Demonstrated antimicrobial activity, synthesized via Vilsmeier-Haack reaction (72–82% yield) . Key Feature: The quinoline moiety may facilitate DNA intercalation or enzyme inhibition.
  • 1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde :
    • Inference : The cyclopropylmethyl group, being smaller and more rigid than aromatic substituents, may reduce steric hindrance while maintaining metabolic stability.

Halogenated Aromatic Groups

  • 1-(4-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Activity: Showed superior antibacterial activity against Gram-positive and Gram-negative strains compared to streptomycin .

Substituent Effects at the C3 Position

Thiophen-2-yl vs. Phenyl Groups

  • 3-(Thiophen-2-yl) Derivatives: 1-(7-Chloroquinolin-4-yl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Antimicrobial activity linked to the sulfur atom in thiophene, which may disrupt bacterial redox systems . 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde: Utilized in synthesizing acrylamide derivatives with confirmed crystallographic structures .
  • 3-Phenyl Derivatives :
    • 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde : Displayed antioxidant and anti-inflammatory activity, with derivatives 4c and 4e matching standard drug efficacy .

Electron-Deficient Groups

  • 3-(4-Nitrophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde :
    • Application : Served as a precursor for antimicrobial thiazole derivatives, leveraging the nitro group’s electron-withdrawing properties .

Data Table: Key Structural Analogs and Activities

Compound Name (Substituents) R1 (N1) R3 (C3) Biological Activity Reference
1-(Cyclopropylmethyl)-3-(thiophen-2-yl)... Cyclopropylmethyl Thiophen-2-yl Not explicitly reported
1-(4-Isopropylbenzyl)-3-(4-fluorophenyl)... 4-Isopropylbenzyl 4-Fluorophenyl Antibacterial (P. aeruginosa)
1-(7-Chloroquinolin-4-yl)-3-(thiophen-2-yl) 7-Chloroquinolin-4-yl Thiophen-2-yl Antimicrobial
1-(4-Chlorophenyl)-3-(thiophen-2-yl)... 4-Chlorophenyl Thiophen-2-yl Antibacterial (Gram±)
1-Benzoyl-3-phenyl... Benzoyl Phenyl Antioxidant, anti-inflammatory
3-(4-Nitrophenyl)-1-phenyl... Phenyl 4-Nitrophenyl Antimicrobial precursor

Research Findings and Implications

Antimicrobial Potency: Thiophen-2-yl at C3 correlates with strong antibacterial activity, particularly when paired with halogenated or bulky R1 groups (e.g., 4-chlorophenyl or 7-chloroquinolinyl) .

Electron-Withdrawing Effects : Nitro or halogen substituents enhance interactions with bacterial enzymes or DNA .

Metabolic Considerations : Aliphatic R1 groups (e.g., cyclopropylmethyl) may offer improved pharmacokinetic profiles compared to aromatic analogs, though further studies are needed.

Biological Activity

1-(Cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family, which is recognized for its diverse biological activities. The compound features a unique structural configuration that combines a cyclopropylmethyl group and a thiophen-2-yl group, which may enhance its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and comparative analyses with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The cyclopropylmethyl and thiophen-2-yl groups enhance the compound’s binding affinity and specificity towards these targets .

1. Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that similar compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that this compound may reduce inflammation markers effectively, comparable to standard anti-inflammatory drugs like dexamethasone .

2. Antioxidant Activity

The presence of the thiophene ring in the structure suggests potential antioxidant properties. Compounds with similar structures have demonstrated free radical scavenging abilities, indicating that this compound may protect cells from oxidative stress.

3. Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial effects against various bacterial strains. Comparative analyses with other pyrazole derivatives have indicated that modifications in substituents significantly influence antimicrobial potency .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
1-(Cyclopropylmethyl)-3-methylpyrazoleMethyl group instead of thiopheneAnti-inflammatory
3-(Thiophen-2-yl)-5-methylpyrazoleMethyl group at different positionAntimicrobial
4-(Cyclohexylmethyl)-1H-pyrazoleCyclohexyl instead of cyclopropylAnalgesic properties

The unique combination of the cyclopropyl group and thiophene ring in this compound may enhance its pharmacological profile compared to other derivatives .

Case Studies

Several case studies have explored the biological activity of pyrazole derivatives, including:

  • Anti-inflammatory Activity : A study showed that a series of pyrazole compounds exhibited up to 85% inhibition of TNF-α at specific concentrations, indicating strong anti-inflammatory potential .
  • Antimicrobial Efficacy : Research on related compounds demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting that modifications can lead to enhanced antimicrobial properties.

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde?

The compound is synthesized via Vilsmeier-Haack formylation of a pyrazole precursor. A thiophene-substituted pyrazole intermediate is treated with DMF and POCl₃ at 50–75°C to introduce the aldehyde group at the 4-position . Cyclopropylmethyl substitution is achieved through nucleophilic alkylation using cyclopropylmethyl halides under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization involves solvent selection (e.g., THF for solubility), temperature control, and purification via silica gel chromatography or recrystallization .

Q. Which spectroscopic techniques are critical for structural characterization?

  • 1H/13C NMR : Confirms proton environments (e.g., aldehyde proton at δ ~10 ppm) and cyclopropylmethyl group geometry.
  • IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and thiophene C-S bonds (~700 cm⁻¹).
  • X-ray Crystallography : Resolves 3D structure, including bond angles and torsional strain in the cyclopropyl ring (using SHELX software for refinement) .
  • HRMS : Validates molecular formula (C₁₂H₁₃N₂OS) via exact mass measurement .

Q. What in vitro assays are used to evaluate its antimicrobial activity?

The agar disk diffusion method is standard. Bacterial strains (e.g., E. coli, S. aureus) are cultured on Mueller-Hinton agar, and compound-impregnated disks are incubated at 37°C for 24 hours. Zones of inhibition are compared to ampicillin or streptomycin controls. Minimum inhibitory concentration (MIC) is determined via broth microdilution .

Advanced Research Questions

Q. How does the cyclopropylmethyl group influence the compound’s reactivity and bioactivity?

The cyclopropylmethyl moiety introduces steric and electronic effects :

  • Steric hindrance modulates interactions with enzyme active sites (e.g., bacterial enoyl-ACP reductase).
  • Electron-withdrawing effects from the strained cyclopropane ring enhance electrophilicity of the aldehyde group, facilitating Schiff base formation with lysine residues in target proteins . Comparative studies with methyl or benzyl analogs show reduced activity, highlighting the unique role of the cyclopropyl group .

Q. What strategies resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay variability (e.g., bacterial strain resistance profiles, solvent carriers). Mitigation strategies include:

  • Standardizing protocols (CLSI guidelines) and using isogenic mutant strains.
  • Conducting structure-activity relationship (SAR) studies to isolate substituent effects (e.g., halogen vs. methoxy groups at the thiophene 5-position) .
  • Molecular docking (e.g., AutoDock Vina) to predict binding modes against validated targets like DNA gyrase .

Q. What reaction mechanisms explain the compound’s susceptibility to nucleophilic attack?

The aldehyde group undergoes nucleophilic addition (e.g., with amines to form imines or hydrazines to form hydrazones). In biological systems, this reactivity enables covalent inhibition of enzymes. For example, Schiff base formation with catalytic lysine residues in oxidoreductases disrupts cofactor binding (e.g., NADPH in dihydrofolate reductase) . Kinetic studies (e.g., stopped-flow spectrometry) quantify reaction rates with model nucleophiles like glycine .

Q. How can computational methods guide the design of derivatives with enhanced potency?

  • DFT Calculations : Optimize geometries and predict frontier molecular orbitals (FMOs) to assess redox activity.
  • QSAR Models : Relate substituent descriptors (e.g., Hammett σ values) to antimicrobial IC₅₀ values.
  • MD Simulations : Evaluate stability of ligand-protein complexes over time (e.g., with P. aeruginosa efflux pumps) .

Methodological Considerations

Q. What purification techniques maximize yield and purity?

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate) to separate aldehyde derivatives from byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals.
  • HPLC : Reverse-phase C18 columns resolve closely related analogs (e.g., 4-carbaldehyde vs. 5-carbaldehyde isomers) .

Q. How are stability studies conducted under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via LC-MS.
  • Serum Stability : Test in 10% FBS to assess esterase-mediated hydrolysis of labile groups.
  • Light Sensitivity : Store solutions in amber vials to prevent aldehyde oxidation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde
Reactant of Route 2
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1-(cyclopropylmethyl)-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.